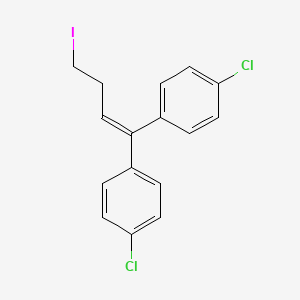
1,1'-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) is an organic compound that features both iodine and chlorine substituents on a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) typically involves the reaction of 4-iodobut-1-ene with 4-chlorobenzene under specific conditions. One common method involves the use of tert-butyl lithium in diethyl ether at low temperatures (around -78°C) followed by gradual warming to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the reactive nature of the iodine and chlorine substituents.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The double bond in the butene backbone can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide would yield azido derivatives, while hydrogenation would result in the corresponding alkane.
Applications De Recherche Scientifique
1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its ability to undergo various chemical modifications.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Possible applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) exerts its effects is largely dependent on the specific reactions it undergoes. The iodine and chlorine substituents can participate in various chemical interactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved would vary based on the specific application and chemical environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodobut-1-ene: A simpler compound with similar iodine functionality.
4-Chlorobut-1-ene: Similar structure but with chlorine instead of iodine.
1,1’-(4-Bromobut-1-ene-1,1-diyl)bis(4-chlorobenzene): A bromine analog of the compound.
Uniqueness
1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) is unique due to the presence of both iodine and chlorine substituents, which provide distinct reactivity patterns and potential for diverse chemical transformations. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
534619-11-9 |
|---|---|
Formule moléculaire |
C16H13Cl2I |
Poids moléculaire |
403.1 g/mol |
Nom IUPAC |
1-chloro-4-[1-(4-chlorophenyl)-4-iodobut-1-enyl]benzene |
InChI |
InChI=1S/C16H13Cl2I/c17-14-7-3-12(4-8-14)16(2-1-11-19)13-5-9-15(18)10-6-13/h2-10H,1,11H2 |
Clé InChI |
PJEKQLBKBXZPLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=CCCI)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



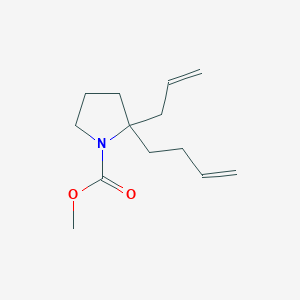

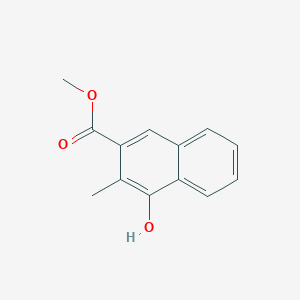
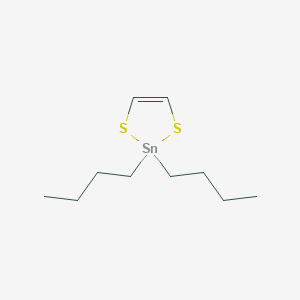
![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)
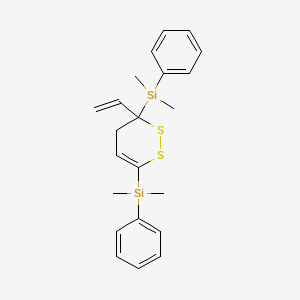
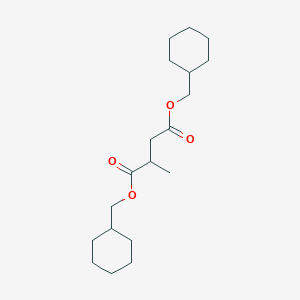
![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
![N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239265.png)

![Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14239290.png)
methanone](/img/structure/B14239296.png)

